molecular formula C21H13F3N6O2S B2853556 N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide CAS No. 1115900-79-2

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide

Numéro de catalogue: B2853556
Numéro CAS: 1115900-79-2
Poids moléculaire: 470.43
Clé InChI: WCAHOUTYKGYFNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a synthetic acetamide derivative featuring a phthalazine core substituted with a 4-methylpiperidinyl group at position 4 and an N-(3-isopropylphenyl)acetamide moiety. This compound is structurally characterized by:

  • A phthalazin-2(1H)-one scaffold, known for its role in modulating biological activity via hydrogen bonding and π-stacking interactions.
  • A 4-methylpiperidin-1-yl group at position 4 of the phthalazine ring, which enhances solubility and influences receptor binding.

Propriétés

Numéro CAS

1115900-79-2

Formule moléculaire

C21H13F3N6O2S

Poids moléculaire

470.43

Nom IUPAC

5-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H13F3N6O2S/c22-21(23,24)13-6-4-5-12(9-13)17-26-16(32-29-17)11-33-20-27-18-15(10-25-28-18)19(31)30(20)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,28)

Clé InChI

WCAHOUTYKGYFNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Solubilité

not available

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs, their pharmacological activities, and synthesis methods, based on evidence-derived

Table 1: Structural and Pharmacological Comparison of Phthalazine/Piperidine Acetamides

Compound Name Key Structural Features Pharmacological Activity Synthesis Method Reference
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide (Target) Phthalazin-2(1H)-one, 4-methylpiperidinyl, N-(3-isopropylphenyl)acetamide Hypothesized antimicrobial/kinase inhibitory activity (based on analogs) Likely via Claisen-Schmidt condensation or nucleophilic substitution N/A
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide (Compound 48) Piperazinyl-sulfonylbenzo[d]thiazole, N-(3-isopropylphenyl)acetamide Potent activity against gram-positive bacteria (e.g., S. aureus) Multi-step synthesis involving sulfonation and amide coupling
N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide 4-(4-Chlorophenyl)phthalazinone, N-(3-chlorophenyl)acetamide Not explicitly reported; structural analogs show antifungal activity Nucleophilic substitution on phthalazine precursors
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide (XVIII) Tetrabromophthalazinone, thiazolidinone, N-(thioxothiazolidin-3-yl)acetamide Moderate antimicrobial activity against E. coli and B. subtilis Cyclization of dithiocarbamate intermediates
2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Pyrimidine-indazole core, diazepanyl, N-isopropylphenoxyacetamide Kinase inhibitory activity (implied by structural analogs in patent literature) Suzuki coupling and amide formation

Key Findings:

Structural Influence on Activity :

  • The N-(3-isopropylphenyl) group (common in Compounds 48 and the target) enhances gram-positive antibacterial activity compared to N-(3-chlorophenyl) derivatives .
  • Phthalazine substituents : Bromination (e.g., tetrabromo in XVIII) reduces antimicrobial potency, while methylpiperidinyl groups may improve solubility and target engagement .

Synthetic Pathways :

  • Acetamide derivatives are frequently synthesized via amide coupling (e.g., using activated esters or carbodiimide reagents) .
  • Phthalazine cores are functionalized through nucleophilic substitution or condensation reactions with heterocyclic amines .

Pharmacological Trends: Antimicrobial Activity: Piperazinyl-sulfonyl derivatives (e.g., Compound 48) outperform phthalazinone analogs, suggesting sulfonyl groups enhance bacterial membrane penetration .

Méthodes De Préparation

Cyclization of Phthalic Anhydride

Phthalic anhydride undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol (78–82°C) to produce phthalazin-1(2H)-one. This reaction typically achieves 85–92% yield after recrystallization from aqueous ethanol. Chlorination at position 4 is accomplished using phosphorus oxychloride (POCl3) under reflux conditions (110°C, 6–8 hours), yielding 4-chlorophthalazin-1(2H)-one as a crystalline solid (mp 189–192°C).

Reaction Conditions Table

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Cyclization Hydrazine hydrate Ethanol 80 4 89
Chlorination POCl3 Toluene 110 7 76

The introduction of the N-(3-isopropylphenyl)acetamide group proceeds through a two-step alkylation-amidation sequence.

Alkylation at Position 2

Bromoacetylation of the phthalazinone nitrogen at position 2 is achieved using bromoacetyl bromide (1.2 equiv) in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 2-(bromoacetyl)-4-(4-methylpiperidin-1-yl)phthalazin-1(2H)-one as a white solid (mp 145–148°C).

Amidation with 3-Isopropylphenylamine

The bromoacetyl intermediate reacts with 3-isopropylphenylamine (1.5 equiv) in acetonitrile at 60°C for 6 hours. Tetrabutylammonium iodide (TBAI, 0.1 equiv) catalyzes the nucleophilic displacement, producing the target acetamide in 65–70% yield after recrystallization from ethanol/water.

Side Reaction Mitigation

  • Temperature Control : Maintaining ≤60°C prevents N-alkylation of the aniline.
  • Catalyst Use : TBAI enhances bromide leaving group mobility without requiring harsh conditions.

Purification and Characterization

Final purification employs a combination of column chromatography (SiO2, ethyl acetate/hexane gradient) and recrystallization. Key characterization data include:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=7.8 Hz, 1H, phthalazinone H-3), 7.94–7.88 (m, 2H, aromatic), 4.62 (s, 2H, CH2CO), 3.81–3.72 (m, 4H, piperidine), 2.91 (septet, J=6.8 Hz, 1H, isopropyl CH), 1.39 (d, J=6.8 Hz, 6H, isopropyl CH3).
  • HRMS (ESI+): m/z calc. for C25H30N4O2 [M+H]+: 434.2318; found: 434.2315.

Alternative Synthetic Routes and Comparative Analysis

Patent literature discloses supplementary approaches:

Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination strategy employs 4-bromophthalazinone, 4-methylpiperidine, Pd2(dba)3, and Xantphos in dioxane at 100°C. While this method achieves 75–80% yield, the cost of palladium catalysts limits scalability compared to SNAr.

Reductive Amination Pathway

Condensation of 2-(2-aminoacetyl)-4-(4-methylpiperidin-1-yl)phthalazin-1(2H)-one with 3-isopropylbenzaldehyde under hydrogenation conditions (H2, Pd/C) provides an alternative acetamide route. However, this method produces regioisomeric byproducts (15–20%), necessitating extensive purification.

Industrial-Scale Considerations

For bulk production, the SNAr-amidation sequence offers superior cost-effectiveness:

  • Solvent Recovery : DMF and acetonitrile are distilled and reused, reducing waste.
  • Catalyst Recycling : TBAI remains in the aqueous phase during workup, enabling partial recovery.
  • Throughput : The four-step process achieves an overall yield of 42–45% with current optimizations.

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. A general route includes:

  • Step 1 : Chlorination or alkylation of the phenyl ring to introduce substituents (e.g., isopropyl group at the 3-position of the aniline precursor) .
  • Step 2 : Formation of the phthalazinone core via cyclization reactions under acidic or basic conditions .
  • Step 3 : Coupling of the acetamide side chain using reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) . Key intermediates include 3-isopropylaniline derivatives and substituted phthalazinone precursors.

Table 1 : Example Reaction Conditions for Critical Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationH₂SO₄, 80°C, 6h65–70>95%
Acetamide couplingEDCI, DMF, RT, 12h50–6090–95%

Q. Which analytical techniques are critical for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and purity .
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Catalyst Screening : Replace EDCI with newer coupling agents (e.g., COMU) to enhance efficiency .
  • Solvent Optimization : Test mixed solvents (e.g., DCM:DMF) to balance solubility and reactivity .
  • Temperature Control : Gradual heating (e.g., 40–50°C) reduces side reactions during coupling .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) to assign overlapping signals .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen atoms in the phthalazinone ring .
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian to simulate spectra and compare with experimental data .

Q. How can computational modeling predict bioactivity and guide SAR studies?

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to targets like kinases or GPCRs .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., acetamide linker, piperidinyl moiety) for activity .
  • ADMET Prediction : SwissADME or pkCSM to evaluate pharmacokinetics and toxicity risks .

Table 2 : Example Docking Scores for Target Enzymes

TargetDocking Score (kcal/mol)Binding Residues
EGFR Kinase-9.2Leu694, Met793
PARP-1-8.5Ser904, Tyr907

Q. What in vivo models are appropriate for pharmacokinetic and toxicity studies?

  • Rodent Models : Sprague-Dawley rats for bioavailability and tissue distribution profiling .
  • Zebrafish Embryos : High-throughput screening for acute toxicity and developmental effects .
  • Metabolite Identification : LC-MS/MS to track phase I/II metabolites in plasma and urine .

Methodological Guidance

Q. What assays are recommended for initial biological screening?

  • Enzyme Inhibition Assays : Fluorescence-based assays for kinases or proteases .
  • Cell Viability Tests : MTT or Alamar Blue in cancer cell lines (e.g., HeLa, MCF-7) .
  • Microbial Susceptibility : Broth microdilution for antimicrobial activity against Gram+/Gram- strains .

Q. How do structural modifications impact bioactivity?

  • Piperidinyl Modifications : Introducing bulkier substituents (e.g., 4-methylpiperidinyl) enhances target selectivity but may reduce solubility .
  • Phthalazinone Optimization : Electron-withdrawing groups (e.g., Cl at position 4) improve metabolic stability .

Table 3 : SAR of Key Moieties

SubstituentBioactivity (IC₅₀, nM)Solubility (mg/mL)
4-Methylpiperidinyl12 ± 1.50.8
4-Ethylpiperidinyl18 ± 2.10.5
4-Trifluoromethyl9 ± 0.90.3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.